REACTION_CXSMILES
|
C1(=O)O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:24]([O:36][C:37](=[O:40])[CH2:38][NH2:39])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].C(N(CC)CC)C>C(O)(C)C>[NH2:39][CH2:38][C:37]([O:36][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[O:40] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
|
Name
|
|
Quantity
|
35 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
glycine dodecyl ester p-toluenesulfonate salt
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(CCCCCCCCCCC)OC(CN)=O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred rapidly for about 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml round bottom flask equipped with a condenser, addition funnel
|
Type
|
ADDITION
|
Details
|
were added dropwise over 15 minutes from an addition funnel
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The white product was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 35° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |